molecular formula C21H19FN4O2 B2828307 N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396862-83-1

N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2828307
CAS No.: 1396862-83-1
M. Wt: 378.407
InChI Key: OCUHCMORDADLCC-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrazole carboxamide core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a 1-acetylindolin-6-yl moiety at the carboxamide nitrogen (Figure 1). The compound’s structure combines features of pyrazole-based pharmacophores and fluorinated aromatic systems, which are commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c1-13(27)26-10-9-15-5-8-17(11-19(15)26)23-21(28)20-12-18(24-25(20)2)14-3-6-16(22)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUHCMORDADLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s pyrazole-carboxamide scaffold and fluorinated aromatic substituents are shared with several bioactive molecules. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Profile Reference
Target Compound Pyrazole carboxamide 1-acetylindolin-6-yl, 4-fluorophenyl Not reported (inferred cannabinoid affinity)
3,5-AB-CHMFUPPYCA Pyrazole carboxamide Cyclohexylmethyl, 4-fluorophenyl Synthetic cannabinoid (CB1/CB2 agonist)
5-(4-Chlorophenyl)-3-phenyl-dihydropyrazole Dihydropyrazole 4-Chlorophenyl, phenyl Anticancer, antimicrobial activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide Pyrazole carboxamide 1,3-dimethylpyrazole, 4-fluorophenyl Unreported (structural analog)
WIN 55212-2 Pyrazole Aminoalkylindole substituents High CB2 receptor affinity

Key Observations

Pyrazole Core Modifications: The target compound’s 1-methylpyrazole core is distinct from dihydropyrazole derivatives in , which exhibit varied bioactivities (e.g., antimicrobial) depending on substituents like 4-chlorophenyl or methoxy groups .

Fluorophenyl Substituent: The 4-fluorophenyl group is a common motif in cannabinoid receptor agonists (e.g., WIN 55212-2) and chalcone derivatives (). Its electron-withdrawing nature enhances binding affinity to hydrophobic pockets in receptors .

Regioisomerism and Bioactivity :

  • highlights that regioisomers of pyrazole carboxamides (e.g., 3,5- vs. 5,3-AB-CHMFUPPYCA) exhibit distinct pharmacological profiles due to substituent positioning. The target compound’s substituent arrangement may similarly influence activity .

Chalcone Derivatives :

  • While structurally distinct from pyrazoles, chalcones with 4-fluorophenyl groups () demonstrate that fluorination impacts dihedral angles (7.14°–56.26°), affecting molecular interactions. This suggests that the target’s fluorophenyl orientation may optimize receptor engagement .

Research Findings and Implications

  • Synthetic Challenges: notes that pyrazole carboxamide synthesis often yields route-specific by-products (e.g., chlorine-containing impurities), underscoring the need for rigorous analytical characterization (e.g., NMR, crystallography) to ensure compound purity .
  • Receptor Selectivity: The CB2 receptor’s higher affinity for WIN 55212-2 and cannabinol () implies that fluorophenyl-pyrazole derivatives like the target compound may preferentially bind CB2, though this requires validation .
  • Unanswered Questions : The pharmacological activity of the 1-acetylindolin-6-yl moiety remains unexplored. This group’s acetylated indoline system could enhance blood-brain barrier penetration or modulate off-target effects.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step sequences, including pyrazole core formation, fluorophenyl group coupling, and indolin-6-yl acetylation. Key steps include:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) using Pd catalysts like Pd(PPh₃)₄ under inert conditions .
  • Microwave-assisted synthesis to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% .
  • Protection/deprotection strategies for sensitive functional groups (e.g., acetylindolin moiety), using reagents like trimethylsilyl chloride .

Optimization Table:

MethodCatalyst/SolventTemperatureYield (%)Key Reference
Traditional couplingPd(OAc)₂, DMF/H₂O80°C, 12h65–70
Microwave-assistedPd(PPh₃)₄, DME120°C, 20min85–90
Solvent-freeK₂CO₃, neat conditions100°C, 6h75–80

Q. Which spectroscopic and crystallographic methods reliably confirm structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., monoclinic system, β = 96.4°, space group P2₁/n) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; acetylindolin methyl at δ 2.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 422.1542 [M+H]⁺) .

Characterization Table:

TechniqueKey ParametersApplication Example
X-ray diffractiona = 10.07 Å, Z = 4Crystal packing analysis
¹H NMR (500 MHz)CDCl₃, δ 2.1 (s, 3H, CH₃)Methyl group confirmation
HRMS (ESI-TOF)Calc. 422.1542, Found 422.1538Molecular formula validation

Advanced Research Questions

Q. How can SAR studies elucidate pharmacophoric elements?

Methodological Answer:

  • Systematic substitution : Synthesize derivatives with varied substituents (e.g., replacing 4-fluorophenyl with methoxyphenyl) .
  • In vitro assays : Test anti-inflammatory (COX-2 inhibition) or anticancer (MTT assay) activity .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazole carbonyl) .

SAR Table (Example):

SubstituentBioactivity (IC₅₀, μM)Key Finding
4-Fluorophenyl1.2 ± 0.3 (COX-2)Optimal lipophilicity
3-Methoxyphenyl8.5 ± 1.1Reduced activity due to steric hindrance

Q. How to address discrepancies in biological activity data?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls .
  • Purity verification : HPLC (≥98% purity) to exclude impurities affecting results .
  • Computational feedback : Combine quantum chemical calculations (e.g., DFT for reaction pathways) with experimental validation to identify confounding variables .

Variables Impacting Bioactivity:

VariableMitigation StrategyReference
Solvent polarityUse DMSO for consistent solubility
Cell passage numberLimit to passages 5–15

Q. What computational strategies predict target interactions?

Methodological Answer:

  • Molecular docking : AutoDock Vina to model binding with COX-2 (PDB ID: 5IKT) .
  • MD simulations : GROMACS for stability analysis over 100 ns .
  • ADMET prediction : SwissADME to optimize pharmacokinetics (e.g., LogP < 3) .

Docking Results (Example):

TargetBinding Energy (kcal/mol)Key Interaction
COX-2-9.8Hydrogen bond with Arg120
EGFR Kinase-7.2Hydrophobic pocket binding

Q. How to design in vivo studies for pharmacokinetic evaluation?

Methodological Answer:

  • Animal models : Use Sprague-Dawley rats (oral administration, 10 mg/kg) .
  • Bioanalytical methods : LC-MS/MS for plasma concentration profiling (LOQ = 0.1 ng/mL) .
  • Metabolite identification : HRMS/MS to detect acetylindolin hydrolysis products .

In Vivo Parameters:

ParameterMethod/ModelReference
Half-life (t₁/₂)Non-compartmental analysis
Bioavailability (%)AUC₀–24h comparison (IV vs PO)

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